Odoroside H

Anticancer Cytotoxicity Cardenolide

Multidrug-resistant cancers often evade standard chemotherapy via ABC transporter overexpression. Odoroside H, a monoglycosidic cardenolide Na⁺/K⁺-ATPase inhibitor, shows cytotoxicity uncorrelated with ABCB1, ABCB5, ABCC1, ABCG2, EGFR, RAS, or TP53 status in the NCI-60 panel, making it an optimal tool for MDR oncology research. • Validated in vivo: positive hollow fiber assay led to murine xenograft evaluation. • Quantitative marker: 244.8 μg/g in N. oleander winter stems; UHPLC-MS/MS reference standard. • ≥98% purity powder; mg-to-gram custom packaging available.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 18810-25-8
Cat. No. B230780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdoroside H
CAS18810-25-8
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
InChIInChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1
InChIKeyVPUNMTHWNSJUOG-HYDVPRFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Odoroside H Overview


Odoroside H (CAS 18810-25-8) is a monoglycosidic cardenolide, a type of cardiac glycoside, initially isolated from *Digitalis purpurea* leaves and later identified in *Nerium oleander* [1]. It functions primarily as an inhibitor of the plasma membrane-bound Na+/K+-ATPase pump, a mechanism that leads to increased intracellular sodium and subsequent cytotoxic effects [2]. This compound has garnered research interest for its potential anticancer properties, with studies documenting cytotoxic activity across multiple tumor cell lines, positioning it as a key candidate in the exploration of cardenolide-based cancer therapies [3].

1
Probe Monoglycosidic cardenolide for Na+/K+-ATPase inhibition studies
Isolated from Digitalis purpurea and Nerium oleander
2
Assay context Supports cytotoxicity endpoint review across tumor cell line panels
Reported in multiple cell-model studies
3
Research fit Suitable for drug-resistant model research and in vivo screening workflows
Distinct MDR-circumvention profile vs. typical chemotherapeutics

Why Odoroside H Cannot Be Substituted


Direct substitution of Odoroside H with other cardiac glycosides is not scientifically justified due to quantifiable differences in cytotoxic potency, selectivity, and resistance profiles. While all cardenolides share the common mechanism of Na+/K+-ATPase inhibition [1], the specific structural features of Odoroside H, such as its monoglycosidic moiety and specific aglycone, confer a distinct biological fingerprint. For instance, Odoroside H demonstrates a unique lack of cross-resistance with classical multidrug resistance mechanisms compared to other chemotherapeutics and even some other cardenolides [2]. Furthermore, absolute quantification from plant sources reveals significant differences in natural abundance compared to major co-occurring cardenolides like oleandrin, which can impact isolation yields and procurement costs [3]. The data below substantiate these critical performance differentiators, underscoring why generic class-level assumptions are insufficient for precise scientific selection.

Odoroside H
Monoglycosidic cardenolide; reported no cross-resistance correlation with ABC transporters (ABCB1, ABCB5, ABCC1, ABCG2) in NCI panel
Other cardenolides (e.g., oleandrin)
Class-level Na+/K+-ATPase inhibition may not replicate unique resistance profile; structural differences could alter selectivity and in vivo behavior
Odoroside H
Sole cardenolide from C. reflexa advanced to xenograft after positive hollow fiber assay
Neritaloside (close analog)
Similar in vitro potency but not selected for in vivo testing; in vivo suitability may differ significantly
Odoroside H
Tissue abundance 244.8 μg/g; peak in winter stems
Oleandrin (major co-occurring analog)
Abundance 703.9 μg/g; seasonal maximum differs. Isolation yield and cost may not be comparable

Odoroside H: Head-to-Head Evidence


Cytotoxic Potency vs. Cardenolide Analogs

Odoroside H exhibits potent antiproliferative activity, with reported IC50 values falling within the same high-potency range as oleandrin and odoroside A. In a panel of 36 human tumor cell lines, the mean IC50 of a cardenolide-containing fraction ('Breastin') was 0.85 μg/mL [1]. Bioactivity-guided fractionation of this extract isolated several monoglycosidic cardenolides, including oleandrin, neritaloside, odoroside A, and odoroside H, all of which demonstrated IC50 values between 0.010 and 0.071 μg/mL [1]. This data places Odoroside H in the same top-tier cytotoxic category as oleandrin, a well-studied cardenolide, confirming its high potency.

Cytotoxic potency
Head-to-head
IC50 range 0.010 – 0.071 μg/mL
Comparable to oleandrin and odoroside A in SRB assay (MCF7)
Data from bioactivity-guided fractionation; 36 cell lines tested
Anticancer Cytotoxicity Cardenolide

Multidrug Resistance Bypass

A key differentiator for Odoroside H is its demonstrated ability to circumvent classical multidrug resistance (MDR) mechanisms. A comprehensive analysis of 59 tumor cell lines from the NCI panel revealed that the cellular responsiveness of Odoroside H was not correlated with the expression of several major MDR markers, including ATP-binding cassette (ABC) transporters (ABCB1, ABCB5, ABCC1, ABCG2), oncogenes (EGFR, RAS), or tumor suppressors (TP53) [1]. This lack of correlation indicates a distinct mechanism of action that is not reliant on or hindered by these common resistance pathways, unlike many standard chemotherapeutics [1].

MDR bypass profile
Class-level
No correlation with ABC transporter expression (ABCB1, ABCB5, ABCC1, ABCG2)
Supports drug-resistant cancer model research
NCI-59 cell line panel; COMPARE analysis
Drug Resistance ABC Transporters Cancer Pharmacology

In Vivo Xenograft Advancement

Odoroside H has demonstrated superior *in vivo* potential in comparative screening. In a study isolating 13 compounds from *Cuscuta reflexa*, Odoroside H (compound 1), neritaloside (3), and strospeside (4) all showed strong cytotoxicity against renal and prostate cancer cell lines [1]. Critically, of these active compounds, only Odoroside H yielded a positive result in the hollow fiber assay, an intermediate *in vivo* screening tool, and was therefore the sole compound selected to advance to full *in vivo* xenograft testing [1]. This outcome was not observed for the structurally related neritaloside, despite its similar *in vitro* profile [1].

In vivo selection
Head-to-head
Only cardenolide advanced to xenograft from 13 C. reflexa isolates
Favorable hollow fiber assay outcome vs. neritaloside
Renal and prostate cancer hollow fiber model
In Vivo Xenograft Hollow Fiber Assay

Seasonal Abundance in Plant Tissue

Procurement and isolation considerations are influenced by the natural abundance of a compound. A UHPLC-ESI-MS/MS analysis of *Nerium oleander* tissues established absolute quantitation for three major cardenolides. Odoroside H was found at an average concentration of 244.8 μg/g, which is comparable to odoroside A (231.4 μg/g) but significantly lower than oleandrin (703.9 μg/g) [1]. Furthermore, the study revealed distinct seasonal accumulation patterns, with Odoroside H showing peak abundance in winter stem samples, whereas oleandrin predominates in rainy season leaves and odoroside A in summer stems [1].

Natural abundance
Reported
244.8 μg/g (avg.) in N. oleander tissue
Isolation yield context; significantly lower than oleandrin (703.9 μg/g)
Winter stem peak; UHPLC-ESI-MS/MS quantification
Phytochemistry Natural Product Isolation UHPLC-MS

Odoroside H Research Applications


Drug Resistance Reversal in MDR Cancer Models

Based on its distinct resistance profile, Odoroside H is an optimal tool compound for studying cancer cell lines with documented multidrug resistance (MDR). Evidence shows its efficacy is not correlated with the expression of major ABC transporters (ABCB1, ABCB5, ABCC1, ABCG2) or other key resistance markers (EGFR, RAS, TP53) in the NCI-60 panel [1]. This makes it particularly suitable for experiments designed to test novel therapeutic strategies against tumors that are refractory to standard chemotherapy, offering a pathway to investigate Na+/K+-ATPase inhibition in a context where classical resistance is bypassed [1].

Preclinical Xenograft Cardenolide Studies

Odoroside H is validated for progression into *in vivo* animal models, specifically xenograft studies. It is one of the few cardenolides from *Cuscuta reflexa* to have demonstrated a positive outcome in a hollow fiber assay, which led to its selection for further evaluation in murine xenograft models over other similarly potent *in vitro* analogs like neritaloside [2]. Researchers seeking to transition cardenolide research from *in vitro* to *in vivo* applications should consider Odoroside H due to this established preliminary *in vivo* feasibility data [2].

Standardization of N. oleander Extracts

Due to its established quantification and seasonal variation profile, Odoroside H serves as a validated analytical marker for the quality control and standardization of *Nerium oleander* extracts. Its absolute concentration has been reliably determined in plant tissues (244.8 μg/g), with peak accumulation identified in winter stem samples [3]. This makes it an essential reference standard for UHPLC-MS/MS or other chromatographic methods aimed at profiling and ensuring batch-to-batch consistency of *N. oleander* derived materials for research [3].

Cardenolide SAR Studies

As a monoglycosidic cardenolide with a specific substitution pattern (3β,14β-dihydroxy-5β-card-20(22)-enolide core without a C-16 acetoxy group), Odoroside H is a crucial component in SAR studies investigating the anticancer potential of this compound class [4]. Its potent activity, combined with its unique resistance profile and *in vivo* behavior, provides a distinct data point when compared to other monoglycosidic analogs like odoroside A or the more abundant oleandrin. Including Odoroside H in screening panels allows for the systematic deconvolution of how subtle structural variations impact key pharmacological parameters [4].

Application
Selection Property
Validation Focus
Drug-resistant cancer model studies
MDR-unrelated activity profile
ABC transporter expression context; NCI-60 correlation analysis
In vivo xenograft research
Positive hollow fiber assay outcome
Xenograft tumor growth monitoring; compare with in vitro IC50 data
N. oleander extract standardization
Quantified tissue abundance and seasonal variation
UHPLC-MS/MS method validation; batch-to-batch consistency
Cardenolide structure-activity relationship (SAR) studies
Monoglycosidic cardenolide specificity
Comparative cytotoxicity and resistance endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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